tert-Butyl (6-nitropyridin-3-yl)carbamate

Description

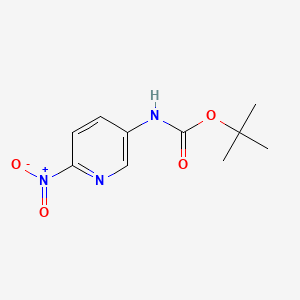

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-nitropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-8(11-6-7)13(15)16/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPROTXGMELDXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679895 | |

| Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96721-84-5 | |

| Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (6-nitropyridin-3-yl)carbamate, a key building block in the development of various pharmaceutical agents. The document delves into the prevalent synthetic pathway, elucidates the underlying reaction mechanism, and offers a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical application of this important chemical transformation.

Introduction: Significance of this compound

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. The presence of the nitro group on the pyridine ring and the versatile tert-butoxycarbonyl (Boc) protecting group on the amine functionality make it an ideal precursor for further chemical modifications. The nitro group can be readily reduced to an amine, which can then be derivatized, while the Boc group provides a stable yet easily cleavable protection for the amine, essential in multi-step synthetic sequences. Its structural motifs are found in compounds targeting a range of therapeutic areas.

The Core Synthesis Pathway: Boc Protection of 6-Nitropyridin-3-amine

The most common and efficient method for the synthesis of this compound is the protection of the amino group of 6-nitropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of N-acylation, specifically a carbamoylation, a fundamental transformation in organic synthesis.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 6-nitropyridin-3-amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The electron-withdrawing nature of the nitro group on the pyridine ring decreases the nucleophilicity of the amino group compared to aniline. Therefore, the use of a base is often beneficial to facilitate the reaction.

The mechanism can be summarized as follows:

-

The amine nitrogen of 6-nitropyridin-3-amine acts as a nucleophile, attacking a carbonyl carbon of Boc₂O.

-

This leads to the formation of a tetrahedral intermediate.

-

The intermediate collapses, with the departure of a tert-butoxycarbonyl group, which subsequently decomposes into carbon dioxide and tert-butoxide.

-

The generated tert-butoxide is a strong base and deprotonates the protonated carbamate to yield the final product and tert-butanol.

The use of a non-nucleophilic base, such as triethylamine (TEA), can also be employed to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate.

Causality in Experimental Design: Why Specific Conditions are Chosen

The successful synthesis of this compound hinges on the careful selection of reaction parameters. The rationale behind these choices is rooted in the chemical properties of the reactants and the desired outcome.

-

Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically chosen. These solvents effectively dissolve both the amine and Boc anhydride without participating in the reaction. They also facilitate easy work-up and product isolation.

-

Role of the Base: While the reaction can proceed without a base, the addition of a tertiary amine like triethylamine (Et₃N) is common practice. The base serves to neutralize the proton on the amine nitrogen after the initial nucleophilic attack, thereby driving the reaction to completion. For less reactive amines, such as the electron-deficient 6-nitropyridin-3-amine, a stronger, non-nucleophilic base can be advantageous.

-

Temperature Control: The reaction is typically conducted at room temperature. While gentle heating can sometimes accelerate the reaction, it also increases the risk of side reactions, such as the decomposition of Boc anhydride.

-

Purification Strategy: The choice of purification method depends on the purity of the crude product. Recrystallization is often sufficient if the reaction proceeds cleanly. For less pure samples, column chromatography on silica gel is an effective method to isolate the desired carbamate from unreacted starting materials and byproducts.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound, based on established procedures.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 6-Nitropyridin-3-amine | C₅H₅N₃O₂ | 139.11 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Hexanes | N/A | N/A |

| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

To a stirred solution of 6-nitropyridin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.5 eq).

-

Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford this compound as a solid.

Characterization Data

-

Appearance: Off-white to yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.95 (d, J = 2.4 Hz, 1H), 8.30 (dd, J = 8.8, 2.4 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.00 (s, 1H), 1.55 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 152.0, 145.0, 137.0, 131.0, 125.0, 82.0, 28.3.

-

Melting Point: Typically in the range of 145-150 °C.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

An In-Depth Technical Guide to tert-Butyl (6-nitropyridin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (6-nitropyridin-3-yl)carbamate. This compound, bearing the CAS Number 96721-84-5, is a key building block in contemporary medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a nitro-activated pyridine ring and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, safety protocols, and a discussion of its synthetic utility.

Introduction and Strategic Importance

In the landscape of modern pharmaceutical development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound emerges as a strategically important intermediate due to the convergence of two critical chemical moieties: the pyridine ring and the carbamate protecting group. The pyridine scaffold is a "privileged element" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions.[1] The nitro group at the 6-position significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution, a key transformation in the elaboration of the core structure.

Simultaneously, the tert-butoxycarbonyl (Boc) group provides robust protection for the amine at the 3-position. The Boc group is favored for its stability across a wide range of reaction conditions and its straightforward, high-yielding removal under acidic conditions.[2] This orthogonal reactivity allows for selective manipulation of the pyridine core while the amine remains masked, a crucial strategy in multi-step synthetic campaigns. This guide will delve into the specific attributes of this molecule, providing the technical foundation necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. While specific experimental data for this compound is not extensively published in peer-reviewed literature, we can deduce its key characteristics based on its structure and data from closely related analogues.

Physical Properties

| Property | Value | Source/Rationale |

| CAS Number | 96721-84-5 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [3][5] |

| Molecular Weight | 239.23 g/mol | [3][5] |

| Appearance | Expected to be a yellow solid | Based on analogues like tert-butyl (3-nitrophenyl)carbamate.[3] |

| Melting Point | Not reported. Likely >150 °C | Aromatic nitro compounds and carbamates are typically high-melting solids. tert-Butyl (3-nitrophenyl)carbamate has a melting point of 180-182 °C.[3] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, DCM, Acetone, DMSO) and sparingly soluble in non-polar solvents and water. | General solubility for Boc-protected amines and nitroaromatics. |

| Storage | Store at 2-8°C, sealed in a dry, inert atmosphere. | Recommended by suppliers, indicating potential sensitivity to moisture and/or heat.[6] |

Spectroscopic Characterization

The following spectroscopic data are predicted based on the structure and analysis of similar compounds. These serve as a guide for characterization.

The proton NMR spectrum is expected to be characteristic of a disubstituted pyridine ring and a tert-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine H (position 2) | ~8.8 - 9.0 | d | ~2.5 | Deshielded by the adjacent nitro group and nitrogen atom. |

| Pyridine H (position 4) | ~8.2 - 8.4 | dd | ~9.0, 2.5 | Coupled to both adjacent pyridine protons. |

| Pyridine H (position 5) | ~8.0 - 8.2 | d | ~9.0 | Coupled to the proton at position 4. |

| NH (carbamate) | ~9.5 - 10.5 | s (broad) | - | Amide protons are typically broad and downfield. |

| tert-Butyl CH₃ | ~1.5 | s | - | Characteristic singlet for the nine equivalent protons. |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbamate) | ~152 - 155 | Typical range for carbamate carbonyls. |

| Pyridine C (positions 2, 4, 6) | ~120 - 150 | Aromatic carbons, with significant deshielding for carbons adjacent to the nitro group. |

| Pyridine C (positions 3, 5) | ~115 - 140 | Aromatic carbons. |

| tert-Butyl (quaternary C) | ~80 - 82 | Characteristic chemical shift for the quaternary carbon of a Boc group. |

| tert-Butyl (CH₃) | ~28 | Characteristic chemical shift for the methyl carbons of a Boc group. |

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (carbamate) | 1700 - 1730 | Strong |

| N=O Stretch (nitro, asymmetric) | 1520 - 1560 | Strong |

| N=O Stretch (nitro, symmetric) | 1340 - 1380 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

For electrospray ionization (ESI), the expected molecular ion peaks would be:

-

[M+H]⁺: m/z ≈ 240.09

-

[M+Na]⁺: m/z ≈ 262.07

A characteristic fragmentation pattern would involve the loss of the tert-butyl group (56 Da) or isobutylene, and subsequent loss of CO₂ (44 Da) from the carbamate moiety.

Synthesis and Experimental Protocol

The most logical and widely practiced method for the synthesis of this compound is through the N-protection of the commercially available 5-amino-2-nitropyridine using di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Boc protection of aromatic amines.[2][6]

Materials:

-

5-Amino-2-nitropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 5-amino-2-nitropyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the interplay between the nitro group and the Boc-protected amine.

Sources

An In-Depth Technical Guide to the Molecular Structure of tert-Butyl (6-nitropyridin-3-yl)carbamate

This guide provides a comprehensive technical overview of tert-butyl (6-nitropyridin-3-yl)carbamate, a key intermediate in contemporary organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural elucidation, synthesis, and physicochemical properties, underpinned by detailed experimental protocols and spectroscopic analysis.

Introduction: Strategic Importance in Synthesis

This compound, with the CAS Number 96721-84-5, is a pivotal building block in the synthesis of complex pharmaceutical agents.[1] Its structure uniquely combines a nitropyridine core, which is a common motif in bioactive molecules, with a tert-butoxycarbonyl (Boc) protecting group. This combination makes it a versatile intermediate for introducing a 6-nitropyridin-3-amine moiety in a controlled manner during multi-step syntheses. The Boc group provides stability under a range of reaction conditions and can be selectively removed under acidic conditions, a cornerstone of modern protecting group strategy in organic synthesis.[2]

The nitropyridine scaffold itself is of significant interest in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[3] The strategic placement of the nitro group and the protected amine allows for subsequent chemical modifications, such as reduction of the nitro group to an amine or various coupling reactions, further expanding its synthetic utility.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its physical and chemical nature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| CAS Number | 96721-84-5 | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | N/A |

Synthesis of this compound

The primary route for the synthesis of this compound involves the protection of the amino group of 3-amino-6-nitropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely employed method for the introduction of the Boc protecting group onto an amine.[2][4]

Causality of Experimental Choices

The selection of reagents and conditions is critical for achieving a high yield and purity of the desired product.

-

Starting Material: 3-Amino-6-nitropyridine is the logical precursor, providing the core nitropyridine structure.

-

Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection due to its high reactivity with amines and the formation of innocuous byproducts (tert-butanol and carbon dioxide).

-

Solvent: A polar aprotic solvent such as methanol is often used to dissolve the starting amine and facilitate the reaction.[4]

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the point of complete consumption of the starting material.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound.

Materials:

-

3-Amino-6-nitropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-amino-6-nitropyridine (1.0 equivalent) in methanol, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane).

-

Upon completion of the reaction (disappearance of the starting material), concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine ring and the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8-9.0 | d | 1H | H-2 (proton ortho to nitro group) |

| ~8.2-8.4 | dd | 1H | H-4 (proton between carbamate and nitro group) |

| ~8.0-8.2 | d | 1H | H-5 (proton ortho to nitro group) |

| ~7.5-7.7 | br s | 1H | NH |

| ~1.5 | s | 9H | C(CH₃)₃ |

Note: Predicted data based on analogous structures. Solvent: CDCl₃. The chemical shifts of the pyridine protons are influenced by the strong electron-withdrawing nature of the nitro group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~152-154 | C=O (carbamate) |

| ~150-152 | C-6 (carbon bearing the nitro group) |

| ~140-142 | C-3 (carbon bearing the carbamate) |

| ~135-137 | C-2 |

| ~125-127 | C-4 |

| ~118-120 | C-5 |

| ~81-83 | C (CH₃)₃ |

| ~28 | C(C H₃)₃ |

Note: Predicted data based on analogous structures. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3400 | N-H stretch (carbamate) |

| ~2950-3000 | C-H stretch (aliphatic) |

| ~1700-1725 | C=O stretch (carbamate) |

| ~1520-1560 and ~1340-1380 | N-O asymmetric and symmetric stretch (nitro group) |

| ~1600 and ~1480 | C=C and C=N stretch (pyridine ring) |

Note: Predicted data based on characteristic IR absorption frequencies.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 240.10. Under Electron Ionization (EI), fragmentation of the tert-butyl group (m/z 57) is a characteristic feature for Boc-protected compounds.[6]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical candidates. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. This two-step sequence provides a masked amino group that is orthogonal to the Boc-protected amine, enabling differential reactivity and the construction of complex molecular architectures.

For instance, related nitropyridine intermediates are crucial in the synthesis of kinase inhibitors used in oncology. The nitropyridine moiety can serve as a key pharmacophore that interacts with the target protein. The ability to introduce and manipulate the substituents on the pyridine ring, facilitated by intermediates like the one discussed, is essential for optimizing the potency and selectivity of drug candidates.

Conclusion

This compound is a well-defined chemical entity with significant utility in organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is straightforward, relying on established protection methodologies. The structural features, characterized by a combination of spectroscopic techniques, make it an ideal building block for the introduction of the 6-nitropyridin-3-amine pharmacophore. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively utilize this important intermediate in their synthetic endeavors.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(11), 2953. Retrieved from [Link]

-

ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to tert-Butyl (6-nitropyridin-3-yl)carbamate (CAS 96721-84-5)

This guide provides an in-depth examination of tert-butyl (6-nitropyridin-3-yl)carbamate, a key building block in synthetic organic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the necessary protocols for its effective use.

Core Identity and Physicochemical Profile

This compound is a bifunctional organic molecule featuring a pyridine ring substituted with both a nitro group and a tert-butoxycarbonyl (Boc) protected amine. This specific arrangement of functional groups makes it a strategically important intermediate for the synthesis of more complex heterocyclic compounds, particularly in the field of medicinal chemistry.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of the compound. While experimental data for this specific molecule can be limited, expected values are derived from its structural components and data from similar compounds.

| Property | Value / Expected Characteristics | Source |

| CAS Number | 96721-84-5 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| Appearance | Expected to be a solid, likely off-white to yellow | [2] |

| ¹H NMR | Singlet ~1.5 ppm (9H, t-Bu); Aromatic signals ~7.5-9.0 ppm (3H); Broad singlet for N-H | [3][4] |

| ¹³C NMR | ~28 ppm (t-Bu CH₃); ~80 ppm (t-Bu quat. C); Signals in aromatic region ~120-160 ppm | [3][5] |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch); ~1700 cm⁻¹ (C=O stretch); ~1550 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a foundational procedure in organic chemistry: the protection of an amine. The strategic choice of the tert-butoxycarbonyl (Boc) group is central to its utility.

The "Why": Causality of Amine Protection

The starting material for this synthesis is 5-amino-2-nitropyridine.[7] The primary amine on this molecule is a potent nucleophile and can interfere with a wide range of subsequent reactions intended for other parts of the molecule (e.g., reactions at the nitro group or SNAr chemistry). The Boc group serves as a temporary "mask," rendering the amine non-nucleophilic and non-basic under many conditions.[8] Its key advantages are:

-

Stability: It is robust against nucleophiles, bases, and hydrogenolysis conditions.[9]

-

Acid Labile: It can be removed cleanly under acidic conditions, often with minimal side products.[10][11] This orthogonality allows for selective deprotection in the presence of other protecting groups.

-

Solubility: The bulky, lipophilic tert-butyl group often improves the solubility of polar intermediates in common organic solvents.[12]

Synthetic Workflow

The protection reaction proceeds via a nucleophilic acyl substitution mechanism where the amine of 5-amino-2-nitropyridine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the Boc protection of 5-amino-2-nitropyridine.

Self-Validating Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Boc protection of aminopyridines.[8][13][14] The trustworthiness of the protocol is ensured by in-process controls (TLC) and final product characterization.

Materials:

-

5-Amino-2-nitropyridine

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equivalents)

-

Base: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic or stoichiometric)

-

Anhydrous Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Eluent for TLC (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-amino-2-nitropyridine (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

-

Addition of Base: Add the base (e.g., TEA, 1.1 eq). If using DMAP, it can be added catalytically (0.1 eq) or as a base itself (1.1 eq).[8] Stir the solution for 5-10 minutes at room temperature.

-

Addition of Boc₂O: Dissolve Boc₂O (1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution. Causality Note: A slow addition helps to control any potential exotherm and minimize the formation of di-Boc protected byproducts, although this is less common with aromatic amines.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The product, being more nonpolar due to the Boc group, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Once complete, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes the base and its salt, while the brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Strategic Applications in Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential, controlled modifications.

Orthogonal Deprotection and Reduction Workflow

The Boc group is acid-labile, while the nitro group is susceptible to reduction. This difference allows for a strategic, stepwise elaboration of the molecule.

Caption: Orthogonal reaction pathways for elaborating the core scaffold.

Protocol: Boc Deprotection

This procedure details the removal of the Boc group to liberate the free amine, which can then participate in subsequent coupling reactions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: Dissolve the Boc-protected starting material in anhydrous DCM.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of TFA (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane (2-4 equivalents).[11] Mechanism Insight: The acid protonates the carbonyl oxygen, weakening the C-O bond and facilitating the loss of the stable tert-butyl cation, which typically forms isobutylene.[10][12] Carbon dioxide is also released.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, 5-amino-2-nitropyridine.

-

Safety, Handling, and Storage

Proper handling is critical for ensuring laboratory safety and maintaining the integrity of the compound.

| Aspect | Guideline | Rationale | Source |

| Hazards | May cause skin and serious eye irritation. May be harmful if swallowed or inhaled. | Based on GHS classifications for similar compounds. | [15][16][17] |

| PPE | Wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent contact with skin and eyes. | [15][16] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling. | To minimize inhalation and ingestion risks. | [2][15] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration and storage under an inert gas. | To prevent degradation from moisture and air. | [16] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and compliance. | [16] |

References

- Vertex AI Search. Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate.

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

- Google Patents. CN102936220B - BOC protection method for aminopyridine.

- Sigma-Aldrich. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7.

- CymitQuimica. This compound.

- ChemPoint.com. SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET.

- PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4.

- Fisher Scientific. SAFETY DATA SHEET.

- J&K Scientific LLC. BOC Protection and Deprotection.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Pipzine Chemicals. 4-Boc-Aminopyridine Manufacturer in China.

- ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Fisher Scientific. Amine Protection / Deprotection.

- BLDpharm. 96721-84-5|this compound.

- The Royal Society of Chemistry. Electronic Supporting Information.

- Parchem. Tert-Butyl (6-Nitropyridin-2-Yl)Carbamate Hydrochloride (Cas 1258640-05-9).

- RSC Publishing. Dual protection of amino functions involving Boc.

- Supporting Information. Characterization Data of the Products.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- ChemUniverse. Order : Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- Guidechem. 5-AMINO-2-NITROPYRIDINE 14916-65-5 wiki.

- NIST WebBook. 2-Amino-5-nitropyridine.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 14. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 15. chempoint.com [chempoint.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Characteristics of tert-Butyl (6-nitropyridin-3-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful development. Among these properties, solubility is a critical parameter that dictates a molecule's behavior in various media, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies.[1][2] This guide focuses on tert-Butyl (6-nitropyridin-3-yl)carbamate, a molecule featuring a unique combination of a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group, a polar nitro group, and a basic pyridine ring.

Given the absence of extensive empirical solubility data in public literature for this specific compound, this document serves as a comprehensive resource, providing a robust theoretical framework to predict its solubility and a detailed experimental protocol for its precise determination. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide empowers researchers to make informed decisions in experimental design, process development, and formulation.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which underscores the importance of matching intermolecular forces between solute and solvent molecules.[3][4][5][6] The structure of this compound offers a compelling interplay of functional groups, each contributing distinct electronic and steric features that dictate its solubility profile.

-

The Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom in the ring is electronegative and possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This suggests a potential for solubility in protic, polar solvents like water and alcohols.[7][8][9][10][11] However, the aromatic nature of the ring itself is nonpolar.

-

The Nitro Group (-NO₂): As a strongly electron- withdrawing and highly polar group, the nitro substituent significantly influences the molecule's overall polarity.[12][13][14][15] This group can participate in dipole-dipole interactions, which would favor solubility in polar solvents such as DMSO, DMF, and acetone. Its presence on the pyridine ring makes the ring electron-deficient.

-

The tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is characterized by its bulky and nonpolar tert-butyl moiety. This group introduces significant steric hindrance and hydrophobic character, which generally increases the solubility of compounds in organic, nonpolar solvents while decreasing aqueous solubility.[16][17][18] The carbamate linkage (-NHCOO-) within the Boc group contains polar character and can act as a hydrogen bond acceptor.

Predicted Solubility:

Based on this structural analysis, a qualitative solubility profile can be predicted. The presence of both polar (nitro, carbamate, pyridine nitrogen) and nonpolar (tert-butyl, aromatic ring) regions suggests that this compound will likely exhibit limited solubility in the extremes of the polarity spectrum (e.g., water and nonpolar alkanes like hexane). Its optimal solubility is anticipated in moderately polar to polar aprotic solvents that can effectively solvate the various functional groups.

Logical Interplay of Functional Groups on Solubility

Caption: Interplay of functional groups on the predicted solubility of the title compound.

Experimental Determination of Thermodynamic Solubility

To move from a theoretical profile to quantitative data, a rigorous experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[2][19][20][21]

Principle

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated with the solute and the concentration of the dissolved solute remains constant. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified.

Materials and Equipment

-

Solute: this compound (solid, pure form)

-

Solvents: A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Toluene, Hexane)

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer.[22][23][24][25][26][27][28][29][30][31]

-

Step-by-Step Protocol: The Shake-Flask Method

-

Preparation:

-

Add an excess amount of this compound to several vials. A general rule is to add more solid than you anticipate will dissolve to ensure a saturated solution is achieved.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period to allow them to reach equilibrium. A 24 to 48-hour period is common, but the exact time should be determined by preliminary experiments to ensure the concentration is no longer changing over time.[2][20]

-

-

Sample Separation:

-

After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification (Using HPLC):

-

Method Development: Develop a reverse-phase HPLC method capable of detecting and quantifying the compound. This involves selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a buffer), and a detection wavelength where the compound has strong UV absorbance.[26][27][28][30]

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, like acetonitrile or DMSO) at known concentrations. Inject these standards into the HPLC and plot the peak area versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve, and then apply the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility.

-

Experimental Workflow for Solubility Determination

Caption: The shake-flask experimental workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely for easy comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | High (Polar, Protic) | Very Low | Report Value ± SD |

| Ethanol | High (Polar, Protic) | Moderate | Report Value ± SD |

| Acetone | Medium (Polar, Aprotic) | High | Report Value ± SD |

| Acetonitrile | Medium (Polar, Aprotic) | High | Report Value ± SD |

| Dichloromethane | Low (Nonpolar) | Moderate | Report Value ± SD |

| Toluene | Low (Nonpolar) | Low to Moderate | Report Value ± SD |

| Hexane | Very Low (Nonpolar) | Very Low | Report Value ± SD |

| DMSO | High (Polar, Aprotic) | Very High | Report Value ± SD |

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Conclusion

References

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 9. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. How is molecular polarity related to solubility class 12 chemistry CBSE [vedantu.com]

- 15. homework.study.com [homework.study.com]

- 16. researchgate.net [researchgate.net]

- 17. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. bioassaysys.com [bioassaysys.com]

- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. solubilityofthings.com [solubilityofthings.com]

- 25. researchgate.net [researchgate.net]

- 26. bhu.ac.in [bhu.ac.in]

- 27. pharmaguru.co [pharmaguru.co]

- 28. researchgate.net [researchgate.net]

- 29. rjptonline.org [rjptonline.org]

- 30. asianjpr.com [asianjpr.com]

- 31. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to tert-Butyl (6-nitropyridin-3-yl)carbamate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of tert-butyl (6-nitropyridin-3-yl)carbamate, a key intermediate in contemporary medicinal chemistry. We will delve into its discovery, detailed synthetic protocols, physicochemical properties, and its pivotal role as a building block in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of the Nitropyridine Carbamate Scaffold

The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved therapeutics.[1] Its nitrogen atom imparts unique electronic properties and provides a handle for modulating solubility and target engagement. The introduction of a nitro group to the pyridine ring further enhances its utility, serving as a versatile precursor for a range of functional group transformations, particularly the synthesis of amino-pyridines which are common in bioactive molecules.[1]

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of conditions while being readily removable under mild acidic conditions.[2] The combination of these three motifs—the pyridine core, the versatile nitro group, and the strategically important Boc-carbamate—in this compound creates a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents.

While the broader class of nitropyridine carbamates has been explored in various contexts, including as prodrugs for nitroreductase-mediated gene-directed enzyme therapy, the specific history of this compound is more recent.[3] Its emergence is tied to the advancement of modern synthetic methodologies, particularly in the realm of photoredox catalysis, where the functionalization of electron-deficient heterocyclic systems has become a key area of research.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the known data for this compound.

| Property | Value | Reference |

| CAS Number | 96721-84-5 | [4] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [5] |

| Molecular Weight | 239.23 g/mol | [5] |

| Appearance | Pale yellow solid | [6] |

| Melting Point | 148 °C (decomposition) | [6] |

Further spectral data (NMR, IR, MS) would be found in the primary publication detailing its synthesis and are crucial for identity confirmation in a laboratory setting.

Synthesis and Mechanism

The synthesis of this compound is a two-step process, starting from the commercially available 3-amino-6-nitropyridine. The key transformation is the protection of the amino group as a tert-butyl carbamate.

Synthesis of the Precursor: 3-Amino-6-nitropyridine

The starting material, 3-amino-6-nitropyridine, is a known compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7] It is characterized by its amino and nitro functional groups which allow for a diverse range of chemical transformations.[7]

Boc Protection of 3-Amino-6-nitropyridine

The protection of the amino group of 3-amino-6-nitropyridine is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This is a standard and widely used method for the introduction of the Boc protecting group onto an amine.[2]

Reaction Scheme:

Caption: General scheme for the Boc protection of 3-amino-6-nitropyridine.

Mechanism of Boc Protection:

The mechanism involves the nucleophilic attack of the amino group of 3-amino-6-nitropyridine on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate then collapses, eliminating a molecule of tert-butoxycarbonate, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated carbamate to yield the final product.

Caption: Mechanistic workflow of the Boc protection reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the Boc protection of aminopyridines and should be optimized for specific laboratory conditions.[1][7]

Materials:

-

3-Amino-6-nitropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-nitropyridine (1.0 eq) in anhydrous THF or DCM.

-

Add the base, either TEA (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) either as a solid or dissolved in a small amount of the reaction solvent.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow solid.[6]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery. The strategic placement of the nitro and Boc-protected amino groups allows for selective and sequential chemical transformations.

Workflow of Synthetic Utility:

Caption: Synthetic pathways enabled by this compound.

The primary synthetic strategies involving this intermediate are:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding tert-butyl (6-aminopyridin-3-yl)carbamate. This diamine, with one amine orthogonally protected, is a powerful building block for introducing the 2,5-diaminopyridine core into a target molecule. The newly formed amine at the 6-position can undergo a variety of coupling reactions (e.g., amide bond formation, urea formation, reductive amination) to build molecular complexity.

-

Deprotection of the Boc Group: Alternatively, the Boc group can be removed under acidic conditions to reveal the free amine at the 3-position. The resulting 6-nitropyridin-3-amine can then be functionalized at this position.

The ability to selectively unmask one of the two potential amino groups on the pyridine ring makes this compound a highly strategic intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents where a substituted aminopyridine moiety is a key pharmacophore.

Conclusion

This compound is a modern and highly valuable building block in the arsenal of the medicinal chemist. Its synthesis from readily available starting materials is straightforward, and its unique arrangement of functional groups allows for a high degree of synthetic flexibility. As the demand for novel and complex small molecule therapeutics continues to grow, the strategic use of such well-designed intermediates will remain a critical component of successful drug discovery and development programs.

References

- Jung, S., Lee, H., Moon, Y., Jung, H. Y., & Hong, S. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.

- Beatty, J. W., & Stephenson, C. R. J. (2016). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 49(10), 2295-2306.

-

Chem-Impex. (n.d.). 3-Amino-6-nitropyridine. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Stephenson, C. R. J. (n.d.). Functionalization of sp2-carbon atoms via visible-light photoredox catalysis.

- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2011). Visible-Light Photoredox Catalysis: Aza-Henry Reactions via C−H Functionalization. Journal of the American Chemical Society, 133(49), 19582-19585.

- Tucker, J. W., & Stephenson, C. R. J. (2012). Shining Light on Photoredox Catalysis: Theory and Synthetic Applications. Journal of Organic Chemistry, 77(4), 1617-1622.

- Hay, M. P., et al. (2003). Synthesis and evaluation of nitroheterocyclic carbamate prodrugs for use with nitroreductase-mediated gene-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 46(24), 5239-5252.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Application of tert-Butyl (6-nitropyridin-3-yl)carbamate in Novel Compound Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (6-nitropyridin-3-yl)carbamate is a pivotal, multi-functional building block in modern medicinal chemistry and organic synthesis. Its unique architecture, featuring a pyridine core functionalized with a nitro group and a strategically protected amine, offers a versatile platform for constructing complex molecular scaffolds. The tert-butoxycarbonyl (Boc) protecting group provides essential control over the reactivity of the 3-amino position, while the 6-nitro group serves as a key precursor to a second amine, enabling the creation of differentially substituted diaminopyridine systems. These systems are privileged structures found in a multitude of biologically active agents, including kinase inhibitors and other targeted therapeutics. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key synthetic transformations of this reagent. It details robust experimental protocols, explains the causal logic behind methodological choices, and illustrates its application in the strategic assembly of novel compounds, thereby serving as a comprehensive resource for professionals in drug discovery and development.

Part 1: Compound Profile and Synthesis

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is a stable, solid compound under standard laboratory conditions.

| Property | Value | Source |

| CAS Number | 96721-84-5 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | Inferred |

| Molecular Weight | 239.23 g/mol | [1] |

| Appearance | Yellow to brown solid | [2] (of precursor) |

| Storage | Store at 0-8 °C | [2] (of precursor) |

Note: Some properties are inferred from its precursor, 3-Amino-6-nitropyridine, a brownish-yellow solid.

The Strategic Value of Orthogonal Functionality

The utility of this compound stems from the deliberate combination of two key functional groups whose reactivity can be manipulated independently—a concept known as orthogonality.

-

The Boc-Protected Amine: The 3-amino group is masked with a tert-butoxycarbonyl (Boc) group. This is a robust acid-labile protecting group. Its purpose is to render the amine nucleophilicity inert during reactions targeting other parts of the molecule, such as modifications involving the nitro group or the pyridine ring itself. This prevents unwanted side reactions and allows for precise, regioselective synthesis.[3]

-

The Nitro Group: The 6-nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic handle that can be reliably reduced to a primary amine. This transformation is fundamental to the reagent's application, as it unmasks a second nucleophilic site at a defined position, paving the way for the synthesis of 3,6-diaminopyridine derivatives.

The strategic sequencing of Boc-deprotection and nitro-reduction allows chemists to access different isomers and selectively functionalize each amine, as illustrated in the workflow below.

Reference Synthesis Protocol

The title compound is readily prepared from commercially available 3-amino-6-nitropyridine via a standard N-tert-butoxycarbonylation reaction.

Protocol: Synthesis of this compound

-

Reagent Preparation: To a solution of 3-amino-6-nitropyridine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

-

Catalysis: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 eq). The use of a catalyst like DMAP is crucial for accelerating the acylation of the electronically deactivated aminopyridine.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid solution) to remove DMAP, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Part 2: Core Synthetic Transformations

The true synthetic power of this reagent is realized through the selective manipulation of its two core functional groups.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is the most critical and frequently employed reaction for this building block. It opens the door to creating the valuable 3,6-diaminopyridine scaffold.

Causality Behind Method Selection: The choice of reducing agent is dictated by the presence of other functional groups in the molecule (chemoselectivity). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, but methods like reduction with metals in acid (e.g., SnCl₂ or Fe/HCl) are also effective and may be more suitable if other reducible groups (like alkenes or alkynes) are present.

Workflow: Nitro Group Reduction

This selectively acylated intermediate can then be deprotected at the C3-position, providing a diaminopyridine derivative with a custom amide group at one position and a free amine at the other, ready for further diversification. This strategy is a cornerstone in building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. Pyridinone structures, which can be accessed from such intermediates, are prevalent in medicinal chemistry. [4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. The orthogonal nature of its Boc-protected amine and reducible nitro group provides chemists with precise control over synthetic outcomes. This enables the efficient and regioselective construction of substituted 3,6-diaminopyridine scaffolds, which are central to the development of novel therapeutics. The robust and well-understood transformations associated with this building block make it an indispensable asset for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 - PubChem. Available at: [Link]

-

Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis - UCHEM. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

Sources

A Strategic Building Block for Modern Medicinal Chemistry: Technical Insights on tert-Butyl (6-nitropyridin-3-yl)carbamate

Abstract

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl (6-nitropyridin-3-yl)carbamate emerges as a pivotal intermediate, offering a unique combination of functionalities that can be selectively manipulated to forge a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential research applications of this valuable scaffold. We will delve into its role as a precursor to substituted aminopyridines, its utility in the synthesis of kinase inhibitors and other therapeutic agents, and provide detailed experimental insights for its practical application in the laboratory.

Introduction: The Strategic Value of a Bifunctional Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The introduction of both a nitro group and a protected amine onto this core creates a highly versatile synthetic intermediate. The nitro group, a strong electron-withdrawing moiety, activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amine, providing a vector for further functionalization. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent offers robust protection under a wide range of reaction conditions, yet can be cleanly removed under mild acidic conditions. This orthogonal reactivity makes this compound a powerful tool for the systematic elaboration of molecular complexity.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 96721-84-5 |

| Molecular Formula | C₁₀H₁₃N₃O₄ |

| Molecular Weight | 239.23 g/mol |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved from commercially available 3-amino-6-nitropyridine. The protection of the amino group is a standard procedure in organic synthesis.

Synthetic Protocol: Boc Protection of 3-Amino-6-nitropyridine

Objective: To synthesize this compound via the protection of 3-amino-6-nitropyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Amino-6-nitropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-amino-6-nitropyridine (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Core Research Applications: A Gateway to Novel Therapeutics

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic unmasking and derivatization of its functional groups open doors to several classes of therapeutic targets.

Synthesis of Substituted 5-Aminopyridin-2-ones

The nitropyridine moiety can be transformed into a pyridinone, a scaffold present in numerous pharmaceuticals.[2] This transformation highlights the synthetic utility of the nitro group.

Caption: Synthetic pathway from the title compound to pyridinone derivatives.

Precursor for Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a substituted aminopyridine core. The reduction of the nitro group to an amine is a key step in accessing these scaffolds.

Experimental Workflow: Synthesis of a Disubstituted Aminopyridine

-

Reduction of the Nitro Group:

-

Dissolve this compound in ethanol or methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-Butyl (6-aminopyridin-3-yl)carbamate.

-

-

Acylation or Sulfonylation of the 6-Amino Group:

-

The newly formed 6-amino group can be selectively acylated or sulfonylated in the presence of the Boc-protected 3-amino group.

-

Dissolve the aminopyridine intermediate in an aprotic solvent like DCM or THF.

-

Add a base (e.g., pyridine or TEA) followed by the desired acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent like HATU).

-

Stir until the reaction is complete, then perform an aqueous workup and purify the product.

-

-

Deprotection and Further Functionalization:

-

The Boc group can be removed by treating the product with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

-

The now-free 3-amino group can be further derivatized, for example, through reductive amination, amide bond formation, or cross-coupling reactions.

-

This stepwise functionalization allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Sources

Methodological & Application

Synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate: An Application Note and In-Depth Protocol

Introduction: The Strategic Importance of Amine Protection in Complex Synthesis

In the landscape of modern pharmaceutical and agrochemical research, the precise manipulation of complex molecular architectures is paramount. Functional group protection is a cornerstone of this endeavor, enabling chemists to choreograph multi-step syntheses with high fidelity. The tert-butyloxycarbonyl (Boc) group is a preeminent tool for the protection of amines, prized for its robustness under a wide array of non-acidic conditions and its facile, clean removal under mild acidic treatment.[1] This orthogonality to many other protecting groups makes it an invaluable asset in the synthesis of intricate molecules.[1]

This application note provides a detailed, field-proven protocol for the synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate, a key intermediate in the development of various bioactive compounds. The starting material, 3-amino-6-nitropyridine, presents a common challenge in synthetic chemistry: the protection of an amino group on an electron-deficient aromatic ring. The electron-withdrawing nature of the nitro group significantly diminishes the nucleophilicity of the amine, rendering standard protection protocols potentially sluggish or ineffective. This guide will address this challenge by presenting a reliable methodology and exploring the chemical principles that ensure a successful transformation.

Chemical Theory and Mechanism: The Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-amino-6-nitropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This attack forms a transient tetrahedral intermediate. The reaction is typically facilitated by a base, such as triethylamine (TEA), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. The tetrahedral intermediate then collapses, expelling a tert-butoxide and carbon dioxide, to yield the stable N-Boc protected carbamate.

Due to the reduced nucleophilicity of the amino group in 3-amino-6-nitropyridine, the reaction may require elevated temperatures or the use of a more potent acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP), to proceed at a reasonable rate.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Amino-6-nitropyridine | 139.11 | 10.0 | 1.39 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 | 2.62 g |

| Triethylamine (TEA) | 101.19 | 15.0 | 2.09 mL |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 2 x 25 mL |

| Brine (saturated aqueous NaCl) | - | - | 25 mL |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | ~2-3 g |

Instrumentation

-

Magnetic stirrer with stir bar

-

Round-bottom flask (100 mL) with reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Flash column chromatography system

Detailed Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-nitropyridine (1.39 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere.

-

Addition of Base: To the stirred solution, add triethylamine (2.09 mL, 15.0 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution and basification.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) to the reaction mixture in portions over 10 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible. For this electron-deficient substrate, the reaction may require several hours to overnight. If the reaction is sluggish, gentle heating to 40°C can be applied.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-